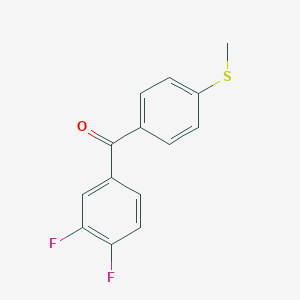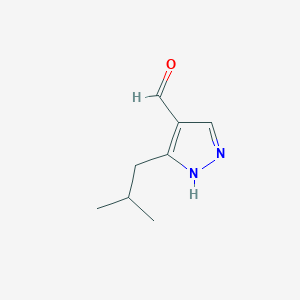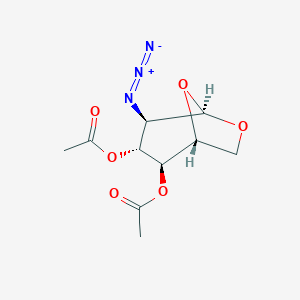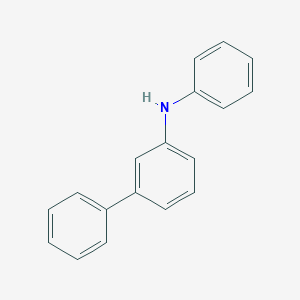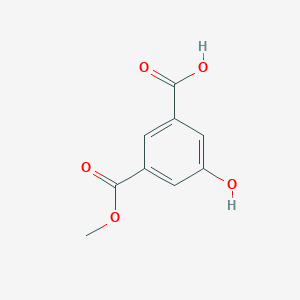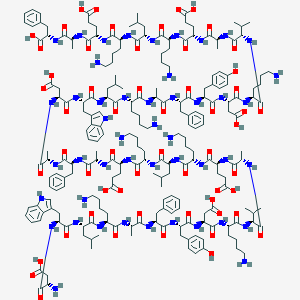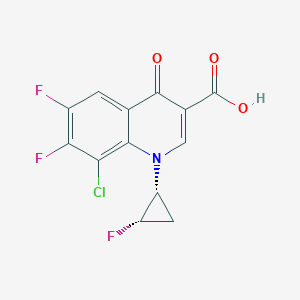
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone class. This class is well known for its broad-spectrum antimicrobial activities. The specific structural elements and the presence of substituents such as chloro and fluoro groups enhance its bioactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:
Formation of Quinolone Core: : Starting with a suitable aniline derivative, cyclization can be induced using a reagent like phosphorous oxychloride to yield the quinolone core.
Introduction of Fluorocyclopropyl Group: : A specific fluorocyclopropyl derivative, which is pre-synthesized, is coupled to the quinolone core using strong bases or coupling agents under controlled temperatures.
Substitution Reactions: : Chloro and fluoro groups are introduced via halogenation reactions using reagents such as thionyl chloride for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride for fluorination.
Industrial Production Methods
Industrial production emphasizes scalability and cost-effectiveness, with attention to yield optimization and reagent recovery. Continuous flow chemistry and catalytic processes are often employed to minimize waste and enhance reaction efficiency.
化学反応の分析
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes a variety of chemical reactions:
Oxidation and Reduction: : It can participate in oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acid derivatives. Reduction reactions, often with hydride donors, can yield hydroquinolone derivatives.
Substitution Reactions: : Substitution at the chloro and fluoro positions can be achieved using nucleophilic reagents under basic conditions to form new derivatives.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.
科学的研究の応用
Chemistry
This compound serves as a key intermediate in synthetic organic chemistry, aiding the development of new antimicrobial agents.
Biology and Medicine
The structural framework and substituents confer potent antimicrobial properties, making it a candidate for studying new antibiotics or therapeutic agents for bacterial infections.
Industry
In industry, its robust chemical nature and stability are advantageous for developing materials with specialized functions, such as coatings and polymers resistant to microbial growth.
作用機序
The antimicrobial activity of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.
類似化合物との比較
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents and resulting properties:
Ciprofloxacin: : Another quinolone, it has similar antimicrobial activity but differs in substituent groups, affecting its spectrum of activity and potency.
Levofloxacin: : Known for its high bioavailability and fewer side effects, levofloxacin shares structural similarities but differs in stereochemistry and specific substituents.
This unique compound’s combination of chloro, fluoro, and cyclopropyl groups gives it a distinct edge in antimicrobial research and applications.
特性
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440139 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-27-3 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol](/img/structure/B170678.png)
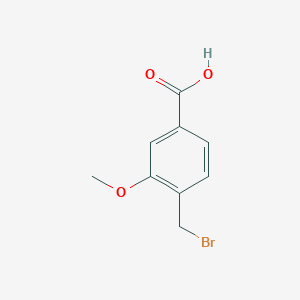
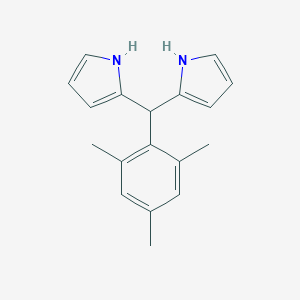
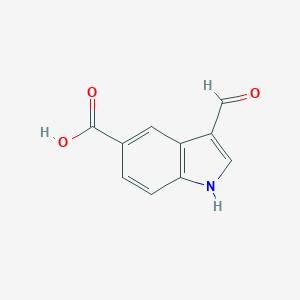
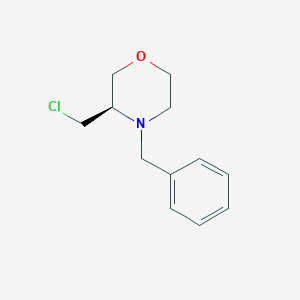
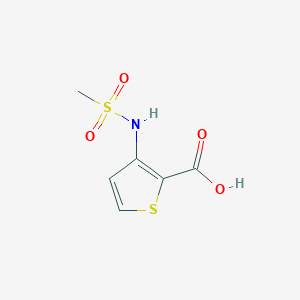
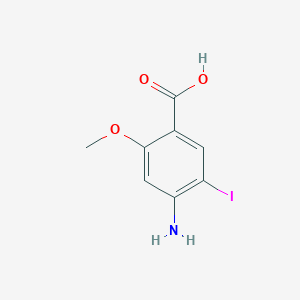
![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)
